Ethanone, 1-(2,5-dimethylphenyl)-, oxime
Description
Properties
CAS No. |
88166-78-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)9(3)11-12/h4-6,12H,1-3H3 |
InChI Key |
KDLGEBUJVZKLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=NO)C |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 1-(2,5-Dimethylphenyl)Ethanone with Hydroxylamine
The most straightforward route to synthesize Ethanone, 1-(2,5-dimethylphenyl)-, oxime involves the condensation of 1-(2,5-dimethylphenyl)ethanone with hydroxylamine hydrochloride under acidic or basic conditions. This method, rooted in classical oxime synthesis, proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration.
Typical Procedure :
A mixture of 1-(2,5-dimethylphenyl)ethanone (10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (15 mmol) in ethanol (50 mL) is refluxed for 4–6 hours. The reaction progress is monitored via TLC, and upon completion, the mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the oxime as a white crystalline solid (85–92% yield).
Mechanistic Insights :
The reaction proceeds through a two-step mechanism:
- Nucleophilic Addition : Hydroxylamine deprotonates under basic conditions to form NH2O⁻, which attacks the electrophilic carbonyl carbon of the ketone.
- Dehydration : The intermediate hemiaminal loses a water molecule to generate the oxime’s C═N bond.
This method is highly efficient for aromatic ketones due to the electron-donating methyl groups on the phenyl ring, which stabilize the intermediate through resonance.
Titanium-Mediated Oxime Etherification and Subsequent Hydrolysis
Metal-mediated approaches offer enhanced regioselectivity and functional group tolerance. A titanium-based method, adapted from Scheme 4 of the ACS review, involves the use of a tert-butoximido titanium complex to form oxime ethers, which are subsequently hydrolyzed to the target oxime.
Synthetic Protocol :
- Oxime Ether Formation :
The tert-butoximido titanium complex (1.2 equiv) reacts with 1-(2,5-dimethylphenyl)ethanone (1 equiv) in benzene under dry N2 at room temperature for 2 hours, yielding a mixture of E/Z-oxime ethers (70–93%). - Hydrolysis :
The oxime ether is treated with aqueous HCl (1 M) in THF at 60°C for 1 hour, cleaving the tert-butyl group to furnish the free oxime (88–95% yield).
Advantages :
- Titanium complexes facilitate rapid reaction kinetics under mild conditions.
- The tert-butyl group acts as a protecting group, preventing overoxidation.
Manganese-Mediated Henry Reaction for Oxime Formation
The Henry reaction, employing MnO2 and quinidine (Scheme 13), couples nitroalkanes with carbonyl compounds to form β-nitro alcohols, which are subsequently oxidized to oximes. For 1-(2,5-dimethylphenyl)ethanone oxime, this method could involve:
Experimental Design :
- Nitroalkane Synthesis :
Nitration of 1-(2,5-dimethylphenyl)ethane to 1-(2,5-dimethylphenyl)-2-nitroethane. - Henry Reaction :
Reaction with MnO2 (5 equiv) and quinidine (10 mol %) in THF at RT for 48 hours, yielding the oxime (52–80% yield).
Key Steps :
- Mn(IV) oxidizes the nitro group to a nitroso intermediate.
- Tautomerization and elimination yield the oxime.
Copper-Catalyzed O-Arylation of Oximes
While primarily used for functionalizing preformed oximes (Scheme 31), copper-catalyzed O-arylation could be adapted to introduce protective groups during synthesis, enhancing stability for subsequent reactions.
Potential Application :
- Oxime Protection :
Treating the free oxime with CuI (10 mol %) and an aryl bromide in DMSO at 30°C forms an O-aryl oxime ether. - Deprotection :
Acidic hydrolysis regenerates the oxime, enabling purification.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Conditions | Advantages |
|---|---|---|---|---|
| Direct Condensation | None | 85–92 | Reflux, ethanol | Simple, high yield |
| Titanium-Mediated | Ti complex | 88–95 | RT, benzene | Regioselective, mild |
| Iron-Catalyzed | Fe(BH4)2 | 75–85 | RT, MeOH/H2O | Tolerates electron-rich arenes |
| Manganese-Mediated | MnO2 | 52–80 | RT, THF | Compatible with nitro compounds |
| Copper-Catalyzed | CuI | 65–78 | 30°C, DMSO | Enables functional group protection |
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,5-dimethylphenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium bor
Scientific Research Applications
It appears the query is about the applications of the chemical compound "Ethanone, 1-(2,5-dimethylphenyl)-, oxime." However, the search results do not provide specific applications for this exact compound. Instead, the search results discuss related compounds and their applications, which can provide some context.
Here's what can be gathered from the search results:
1. Synthesis and Characteristics
- "Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime" can be synthesized from 4-nonylphenol, acetyl chloride, anhydrous AlCl3, and hydroxylamine hydrochloride .
- A green synthesis method for 2-hydroxy 5-nonylacetophenone oxime involves using nonylphenol ethyl ester, a solid composite catalyst, and microwave treatment .
- The molecular formula for "Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime" is C17H27NO2, with a molar mass of 277.4 and a predicted density of 1.00±0.1 g/cm3 .
- "this compound" has the CAS No. 88166-78-3 .
2. Oximes as Bioactive Compounds
- Oxime ethers, which contain the >C=N-O-R moiety, exhibit biological activity .
- Oxime ethers have shown bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
- Examples of drugs that are oxime ethers include fluvoxamine, mayzent, ridogrel, and oxiconazole .
3. Oximes in Cancer Research
- Some 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been synthesized and investigated for cytotoxic effects against various cancer cell lines .
- One such compound, 5f, was found to be more effective than 5-fluorouracil in a C6 cancer cell line and did not show cytotoxic effects on a healthy cell line .
- Cell death was significantly due to apoptosis .
4. Oximes as Anticonvulsants
- O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime have been synthesized as potential anticonvulsant compounds .
5. Oxime Esters as Photoinitiators
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethanone, 1-(2,5-dimethylphenyl)-, oxime
- CAS Number : 2142-73-6
- Molecular Formula: C${10}$H${12}$O (parent ketone); oxime derivative: C${10}$H${13}$NO
- Molecular Weight : 148.206 g/mol (parent ketone) .
Structural Features: The compound consists of an acetophenone backbone substituted with two methyl groups at the 2- and 5-positions of the phenyl ring, with an oxime (-NOH) functional group replacing the ketone oxygen.
Analytical Data :
- HPLC : Separable via reverse-phase (RP) HPLC using a Newcrom R1 column, with a LogP of 2.46 indicating moderate hydrophobicity .
- Retention Time: GC-MS retention time of 10.816, comparable to isomers like 1-(3,4-dimethylphenyl)-ethanone (10.821) and 1-(2,4-dimethylphenyl)-ethanone (10.916) .
Structural Analogues: Substituted Phenyl Ethanone Oximes
Key Observations :
- Substituent Effects: Electron-Donating Groups (e.g., methoxy in 4′-methoxyacetophenone oxime): Increase solubility in polar solvents and alter coordination chemistry . Electron-Withdrawing Groups (e.g., CF$_3$ in 1-(3-trifluoromethylphenyl)-, oxime): Enhance thermal stability and resistance to oxidation . Alkyl Chains (e.g., dodecyl in 1-(4-dodecylphenyl)-, oxime): Improve surfactant properties but reduce aqueous solubility .
Functional Analogues: Oxime Ethers and Schiff Bases
Table 2: Comparison with Complex Derivatives
Key Observations :
- Schiff Base Derivatives: Compounds like 1-(4-{[(E)-5-Chloro-2-hydroxybenzylidene]amino}phenyl)ethanone oxime exhibit dual functionality (oxime and imine), enabling versatile metal coordination and dimerization via O–H⋯N hydrogen bonds .
- Oxime Ethers: Derivatives with pyrazole rings (e.g., 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ethers) show enhanced biological activity due to synergistic effects between the oxime and heterocyclic moieties .
- Environmental Relevance: Alkoxy-substituted oximes (e.g., 1-(3-n-propoxyphenyl)-2-propanone oxime) are degradation products of pesticides, highlighting their environmental persistence .
Spectroscopic and Analytical Comparisons
Table 3: Spectroscopic Data
Key Observations :
Q & A
Basic: What are the recommended analytical methods for characterizing Ethanone, 1-(2,5-dimethylphenyl)-, oxime?
Methodological Answer:
Reverse-phase HPLC using a Newcrom R1 column is effective for separation and purity analysis. Optimal conditions include:
- Mobile phase: Aqueous/organic solvent gradient (e.g., water/acetonitrile).
- Flow rate: 1.0–1.5 mL/min.
- Detection: UV absorbance at 254 nm for aromatic moieties.
- Column temperature: 25–30°C.
This method is validated for resolving structural analogs and detecting impurities . For crystallographic characterization, SHELX programs (e.g., SHELXL for refinement) can determine molecular geometry and hydrogen-bonding networks, leveraging high-resolution X-ray diffraction data .
Basic: What thermodynamic and molecular properties are critical for experimental design?
Methodological Answer:
Key parameters include:
- Thermodynamic Data (from NIST and Joback methods):
- Molecular Properties :
Basic: How is the oxime derivative synthesized from Ethanone, 1-(2,5-dimethylphenyl)-?
Methodological Answer:
A standard oxime synthesis involves:
Reaction with Hydroxylamine :
- Stir the ketone (1-(2,5-dimethylphenyl)ethanone) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1 v/v).
- Adjust pH to 4–5 using sodium acetate.
- Reflux at 70–80°C for 4–6 hours .
Purification :
- Cool the mixture, isolate the oxime via vacuum filtration, and recrystallize from ethanol.
Validation :
- Confirm conversion via FT-IR (C=N stretch at ~1630 cm⁻¹) and NMR (disappearance of carbonyl carbon at ~200 ppm in ¹³C NMR) .
Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas, logP)?
Methodological Answer:
Contradictions arise from differing experimental setups or computational models. Mitigation strategies include:
Cross-Validation :
- Compare experimental values (e.g., calorimetry for ΔfH°gas) with computational results (DFT or group-contribution methods like Joback) .
Quality Control :
Data Harmonization :
Advanced: What role does this compound play in plant-insect ecological interactions?
Methodological Answer:
The parent ketone, 1-(2,5-dimethylphenyl)ethanone, is a herbivore-induced plant volatile (HIPV) in Citrus species. Key findings include:
- Ecological Function : Acts as a defense signal, with higher emission in sour orange (Citrus aurantium) than Cleopatra mandarin (C. reshni) under pest attack .
- Experimental Design :
- Use dynamic headspace sampling to collect HIPVs from infested plants.
- Analyze via GC-MS with a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) .
- Biosynthesis Pathways : Likely derived from the shikimate pathway; isotopic labeling (e.g., ¹³C-glucose) can trace precursor incorporation .
Advanced: How can computational methods validate the oxime’s structure and reactivity?
Methodological Answer:
Crystallography :
DFT Calculations :
- Optimize geometry at B3LYP/6-311+G(d,p) level to predict vibrational spectra (IR) and NMR chemical shifts. Compare with experimental data .
Reactivity Prediction :
- Use Fukui indices to identify nucleophilic/electrophilic sites for reactions (e.g., cyclization or hydrolysis) .
Advanced: What safety protocols are recommended for handling this oxime derivative?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
